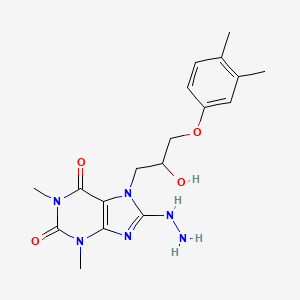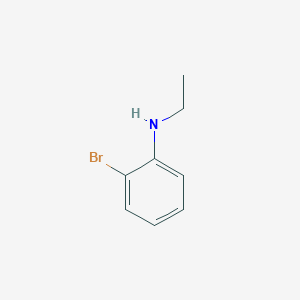![molecular formula C19H20N2O5 B2621461 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide CAS No. 1396848-05-7](/img/structure/B2621461.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide” is a compound that has been studied for its potential anticancer properties . It is part of a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties .
Synthesis Analysis
These compounds have been synthesized via a Pd-catalyzed C-N cross-coupling . The synthesis of similar compounds has been reported using a simple condensation method .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Their crystal structures have also been analyzed using the single crystal X-ray diffraction method .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include Pd-catalyzed C-N cross-coupling . Further studies are needed to fully understand the chemical reactions involved with “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the molecular weight of a similar compound, N-Benzo[1,3]dioxol-5-ylmethyl-guanidine, is 193.20 . Further studies are needed to determine the specific physical and chemical properties of “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide”.Applications De Recherche Scientifique
Crystallography
The compound has been used in crystallographic studies . The crystal structure of a similar compound, benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate, has been studied and published . This suggests that the compound could be used in the study of crystal structures and their properties.
Anticancer Research
The compound has shown potential in anticancer research . A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed and synthesized . These compounds have been evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Structure-Activity Relationship Studies
The compound can be used in structure-activity relationship (SAR) studies . SAR studies are crucial in drug discovery as they help in understanding the relationship between the chemical or 3D structure of a molecule and its biological activity .
Synthesis of Novel Compounds
The compound can be used as a building block in the synthesis of novel compounds . A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities .
Drug Discovery
The compound could potentially be used in drug discovery . The indole nucleus, a privileged structural motif, is found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities . Therefore, the compound could be used as a starting point for the development of new drugs.
Mechanistic Studies
The compound can be used in mechanistic studies . For example, one of the compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells . This suggests that the compound could be used to study the mechanisms of action of potential drugs.
Mécanisme D'action
Mode of Action
Some related compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells .
Biochemical Pathways
It is suggested that related compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Result of Action
Related compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells .
Orientations Futures
The future directions for research on this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Further studies on its mechanism of action, safety, and hazards are also needed.
Propriétés
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-(3-hydroxy-3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c22-15(14-4-2-1-3-5-14)8-9-20-18(23)19(24)21-11-13-6-7-16-17(10-13)26-12-25-16/h1-7,10,15,22H,8-9,11-12H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBCXOSGYAMRHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCC(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-1H-quinazoline-2,4-dione](/img/structure/B2621379.png)
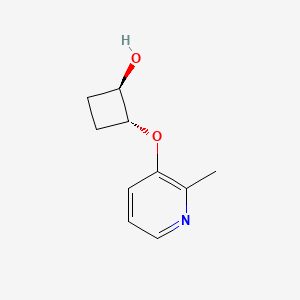

![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-4,4-dimethylazetidin-2-one](/img/structure/B2621385.png)

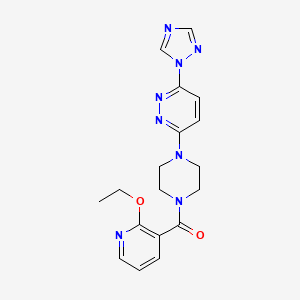
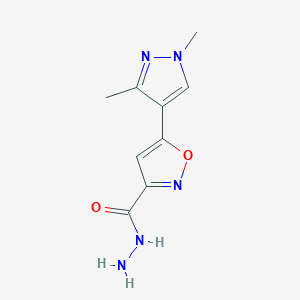

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2621391.png)
![N-(4-acetamidophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2621394.png)
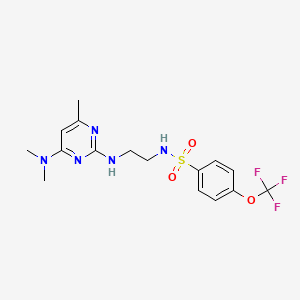
![N-(2-Pyrazol-1-yl-2-thiophen-3-ylethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2621397.png)
